tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and an oxopropoxy moiety
Preparation Methods
The synthesis of tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate typically involves multiple steps One common synthetic route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides to introduce different alkyl groups at the piperidine nitrogen.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, triethylamine), and oxidizing or reducing agents (e.g., potassium permanganate, hydrogen gas). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its piperidine structure.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The oxopropoxy moiety may also play a role in binding to enzymes or other proteins, affecting their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate include:
tert-Butyl 4-oxopiperidine-1-carboxylate: This compound lacks the oxopropoxy moiety but shares the piperidine and tert-butyl groups.
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate: This compound has an azidomethyl group instead of the oxopropoxy moiety.
tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate: This compound contains a methylsulfonyl group in place of the oxopropoxy moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
tert-butyl 4-(3-oxopropoxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-7-5-12(6-8-15)11-18-10-4-9-16/h9,12H,4-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKWCGAIRTWMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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